![molecular formula C15H13ClF3N5O2 B2912694 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine CAS No. 338979-24-1](/img/structure/B2912694.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is a synthetic compound characterized by the presence of both chloro and nitro substituents on pyridine rings. It is used in various scientific and industrial fields due to its unique chemical properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine involves several steps:
Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine: : This starting material can be synthesized from commercially available 3-chloropyridine via trifluoromethylation.
Synthesis of 3-nitro-2-pyridine: : 2-pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of piperazine intermediate: : Reacting the two pyridine derivatives with piperazine in a suitable solvent like ethanol or acetonitrile under reflux conditions forms the target compound.
Industrial Production Methods
For industrial-scale production, optimized methods involve:
Flow chemistry: : Ensuring continuous production with better control over reaction parameters.
Catalysts and reaction facilitators: : Use of catalysts like palladium can enhance yields and reduce reaction times.
Purification: : Crystallization or chromatographic techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine undergoes various reactions, including:
Oxidation: : Typically converting nitro groups to amines.
Reduction: : Nitro groups can be reduced to corresponding amines using reducing agents like hydrogen gas over palladium.
Substitution: : Chlorine atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids.
Reduction: : Hydrogen gas with palladium on carbon, or tin chloride.
Substitution: : Base catalysts such as potassium carbonate with nucleophiles in polar aprotic solvents.
Major Products
Oxidation: : Formation of nitrile and carboxylic acid derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Varied substituted derivatives depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is widely used in:
Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.
Biology: : To study interactions with biological macromolecules.
Industry: : Used in the manufacture of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
The combination of chloro, trifluoromethyl, and nitro groups provides unique reactivity and properties.
High stability due to the electron-withdrawing effects of trifluoromethyl and nitro groups.
Similar Compounds
1-(2-Pyridinyl)piperazine: : Lacks the chloro and trifluoromethyl substituents.
4-(3-Nitro-2-pyridinyl)piperazine: : Does not have the chloro and trifluoromethyl groups.
3-Chloro-5-(trifluoromethyl)pyridine: : Lacks the piperazine and nitro functionalities.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-11-8-10(15(17,18)19)9-21-13(11)22-4-6-23(7-5-22)14-12(24(25)26)2-1-3-20-14/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCASJJWCNADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

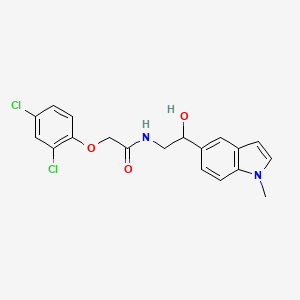
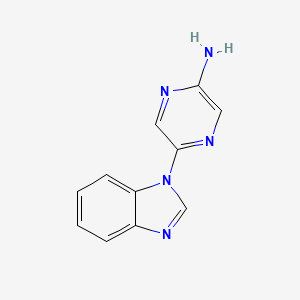
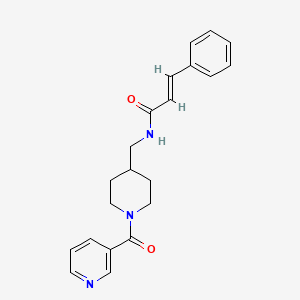
![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
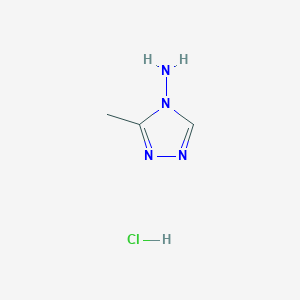
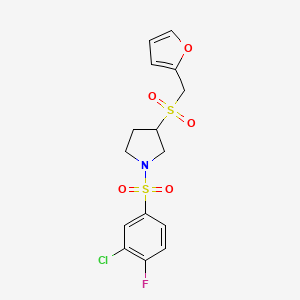
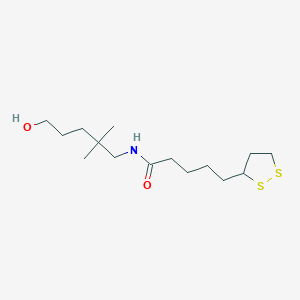
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)
![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)
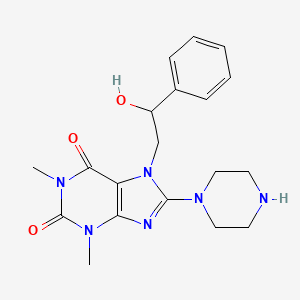
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
![2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B2912631.png)

